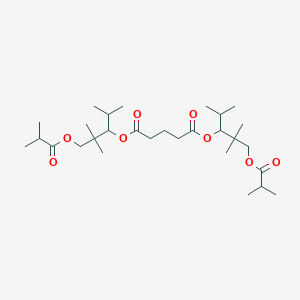
Bis(2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl) glutarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl) glutarate is a chemical compound that belongs to the class of esters. It is commonly used in scientific research applications due to its unique properties.
Mechanism of Action
The mechanism of action of Bis(2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl) glutarate is not well understood. However, it is believed to act as a substrate for various enzymes, which catalyze the conversion of the compound into other metabolites. It is also believed to have an effect on the lipid metabolism in cells.
Biochemical and Physiological Effects:
Bis(2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl) glutarate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. It has also been shown to have an effect on lipid metabolism and to improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
The advantages of using Bis(2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl) glutarate in lab experiments include its unique properties, its availability, and its relatively low cost. However, the limitations include its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research on Bis(2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl) glutarate. These include further studies on its mechanism of action, its potential use in drug discovery, and its potential use in the treatment of various diseases. Additionally, research could be conducted on its potential toxicity and the development of safer and more efficient synthesis methods.
Synthesis Methods
The synthesis of Bis(2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl) glutarate involves the reaction of glutaric anhydride with isobutyl vinyl ether and 2-methyl-1-oxopropyl acetate in the presence of a catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
Bis(2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl) glutarate is commonly used in scientific research applications such as drug discovery, biochemistry, and molecular biology. It is used as a reagent in the synthesis of various compounds and as a substrate in enzymatic reactions. It is also used as a standard in chromatography and mass spectrometry.
properties
CAS RN |
100208-32-0 |
|---|---|
Molecular Formula |
C29H52O8 |
Molecular Weight |
528.7 g/mol |
IUPAC Name |
bis[2,2,4-trimethyl-1-(2-methylpropanoyloxy)pentan-3-yl] pentanedioate |
InChI |
InChI=1S/C29H52O8/c1-18(2)24(28(9,10)16-34-26(32)20(5)6)36-22(30)14-13-15-23(31)37-25(19(3)4)29(11,12)17-35-27(33)21(7)8/h18-21,24-25H,13-17H2,1-12H3 |
InChI Key |
RNKJNASTTQKQFT-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(C)(C)COC(=O)C(C)C)OC(=O)CCCC(=O)OC(C(C)C)C(C)(C)COC(=O)C(C)C |
Canonical SMILES |
CC(C)C(C(C)(C)COC(=O)C(C)C)OC(=O)CCCC(=O)OC(C(C)C)C(C)(C)COC(=O)C(C)C |
Other CAS RN |
100208-32-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



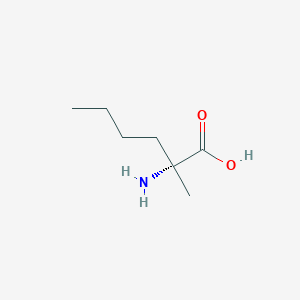
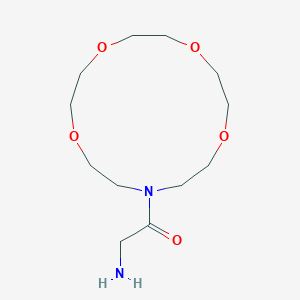
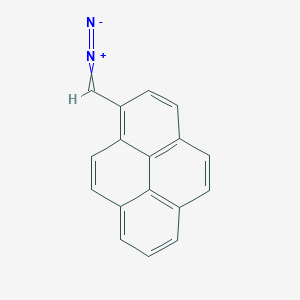


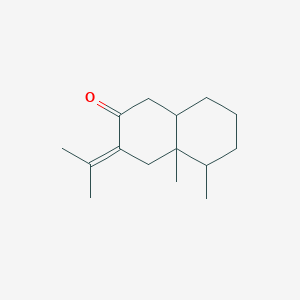
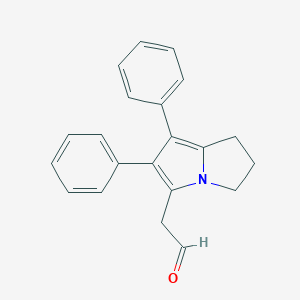

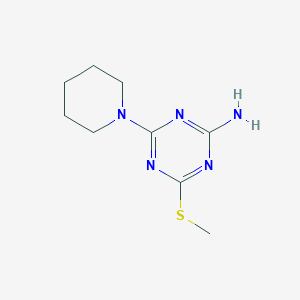

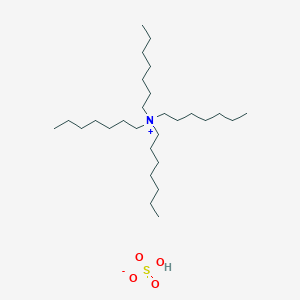

![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B12550.png)
